Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
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Overview
Description
Z-Pro-Pro-CHO: is a chemical compound known for its role as a prolyl oligopeptidase inhibitor. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its ability to inhibit prolyl oligopeptidase, an enzyme involved in the cleavage of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Pro-CHO typically involves the protection of the proline residues followed by the introduction of the aldehyde group. The process begins with the protection of the amino group of proline using a suitable protecting group such as carbobenzyloxy (Cbz). The protected proline is then coupled with another proline residue. Finally, the aldehyde group is introduced to obtain Z-Pro-Pro-CHO.
Industrial Production Methods: Industrial production of Z-Pro-Pro-CHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Z-Pro-Pro-CHO primarily undergoes reactions typical of aldehydes and peptides. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products:
Oxidation: Z-Pro-Pro-COOH (carboxylic acid derivative)
Reduction: Z-Pro-Pro-CH₂OH (alcohol derivative)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Pro-Pro-CHO has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme inhibition, particularly prolyl oligopeptidase, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where prolyl oligopeptidase plays a role, such as neurodegenerative disorders.
Industry: Utilized in the development of enzyme inhibitors and as a standard in analytical techniques.
Mechanism of Action
Z-Pro-Pro-CHO exerts its effects by inhibiting prolyl oligopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition is crucial in regulating the activity of the enzyme and has implications in various physiological and pathological processes.
Comparison with Similar Compounds
Z-Pro-Pro-OH: A similar compound without the aldehyde group, used in peptide synthesis.
Z-Pro-Pro-NH₂: An amide derivative with different reactivity and applications.
Z-Pro-Pro-COOH: The carboxylic acid derivative, often used in studying peptide bond formation.
Uniqueness: Z-Pro-Pro-CHO is unique due to its aldehyde group, which imparts specific reactivity and makes it a potent inhibitor of prolyl oligopeptidase. This distinct feature allows it to be used in various research applications, particularly in enzyme inhibition studies.
Properties
IUPAC Name |
benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXYSPOAVJYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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